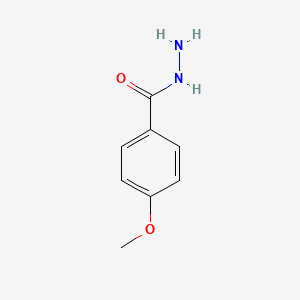

4-Methoxybenzhydrazide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKQLYUAUXYJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186556 | |

| Record name | p-Anisic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3290-99-1 | |

| Record name | 4-Methoxybenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3290-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisoylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBENZHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BK77102I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methoxybenzhydrazide

This guide provides a comprehensive overview of the essential physical and chemical properties of 4-Methoxybenzhydrazide (CAS No: 3290-99-1), a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes core data with practical, field-proven insights into its characterization and handling.

Molecular and Structural Characteristics

This compound, also known as p-anisic hydrazide, is a derivative of benzoic acid characterized by a methoxy group at the para position of the benzene ring and a hydrazide functional group.[1][2] This unique combination of a nucleophilic hydrazide moiety and an electron-donating methoxy group on the aromatic ring makes it a versatile building block in the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients.[3]

Molecular Identity

A summary of the key identifiers for this compound is presented in Table 1.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 4-methoxybenzohydrazide | [1] |

| CAS Number | 3290-99-1 | [1][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 166.18 g/mol | [1][3] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NN | [1] |

| InChI Key | REKQLYUAUXYJSZ-UHFFFAOYSA-N | [1] |

Crystal Structure

The solid-state structure of this compound has been elucidated by X-ray crystallography. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.[4] The crystal structure reveals a planar conformation of the molecule, with the phenyl group and the hydrazide moiety being nearly coplanar. This planarity is stabilized by intramolecular hydrogen bonding.[4] The crystal packing is dominated by a network of intermolecular hydrogen bonds, primarily involving the hydrazide group, which contributes to the compound's crystalline nature and melting point.[4]

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its application in synthesis and formulation.

Appearance

At room temperature, this compound is a white to off-white crystalline powder or colorless crystalline solid.[3] This appearance is indicative of a relatively pure organic compound with a well-defined crystal lattice.

Melting Point

The melting point of this compound is a key indicator of its purity. The reported melting point generally falls within the range of 136°C to 140°C .[3][5] A sharp melting range within this window is characteristic of a high-purity sample.

Solubility

This compound is slightly soluble in water .[3] Its solubility in organic solvents is not extensively reported in readily available literature but is expected to be soluble in polar organic solvents like alcohols (e.g., ethanol, methanol) and dimethyl sulfoxide (DMSO), which are common solvents for organic reactions.

A summary of the core physical properties is provided in Table 2.

Table 2: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 136-140 °C | [3][5] |

| Solubility in Water | Slightly soluble | [3] |

Experimental Protocols for Property Determination

To ensure accurate and reproducible data, standardized protocols for determining the physical properties of this compound are essential.

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the hydrazinolysis of an ester of 4-methoxybenzoic acid, typically the methyl or ethyl ester.[3][6]

Protocol: Synthesis of this compound from Ethyl 4-Methoxybenzoate [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-methoxybenzoate (1 equivalent) in ethanol (approximately 10-15 mL per gram of ester).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven to obtain a crystalline solid.

Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point (Capillary Method)

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.

Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point of this compound (~136°C).

-

Observation: Decrease the heating rate to 1-2°C per minute and observe the sample closely.

-

Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the sample.

Diagram: Melting Point Determination Workflow

Caption: Step-by-step workflow for melting point determination.

Qualitative Solubility Determination

A systematic approach is used to determine the solubility of this compound in various solvents.

Protocol: Solubility Testing

-

Solvent Selection: Prepare test tubes containing 1 mL of each test solvent (e.g., water, ethanol, acetone, dichloromethane, toluene).

-

Sample Addition: Add approximately 10-20 mg of this compound to each test tube.

-

Mixing: Vigorously shake or vortex each test tube for 30-60 seconds.

-

Observation: Allow any undissolved solid to settle and visually inspect the solution.

-

Classification: Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Diagram: Solubility Determination Workflow

Sources

- 1. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound 97 3290-99-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Methoxybenzhydrazide

Abstract

This technical guide provides a comprehensive examination of 4-Methoxybenzhydrazide (C₈H₁₀N₂O₂), a key building block in synthetic organic chemistry and a scaffold of significant interest in medicinal chemistry. We delve into the nuanced details of its molecular architecture, including intramolecular bonding, three-dimensional conformation, and the critical role of intermolecular forces, particularly hydrogen bonding, in its crystal lattice. This document synthesizes crystallographic data, spectroscopic analysis, and synthetic protocols to offer a holistic understanding of the compound's structure-property relationships. The methodologies for its synthesis via nucleophilic acyl substitution and its characterization through FT-IR, NMR, and UV-Vis spectroscopy are detailed, providing researchers and drug development professionals with actionable, field-proven insights.

Introduction: The Significance of the Hydrazide Moiety

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH₂. This unique arrangement of atoms confers a rich chemical reactivity, making them exceptionally versatile intermediates for the synthesis of a wide array of heterocyclic compounds.[1] In the realm of drug development, the hydrazide scaffold is a privileged structure, present in numerous pharmacologically active agents. Derivatives of hydrazides have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[2]

This compound, also known as p-anisic hydrazide, incorporates this reactive hydrazide moiety with a methoxy-substituted benzene ring.[3] This combination makes it a valuable precursor for creating libraries of complex molecules and active pharmaceutical ingredients (APIs).[3] Its demonstrated antileishmanial, antibacterial, and antifungal activities, along with the ability of its derivatives to inhibit enzymes like urease and alpha-glucosidase, underscore its importance to the scientific community.[1] This guide aims to provide a granular, expert-level analysis of its chemical structure and bonding, which are fundamental to understanding its reactivity and biological function.

Molecular Structure and Bonding

The chemical identity and behavior of this compound are dictated by the specific arrangement of its atoms and the nature of the bonds connecting them.

The molecule consists of a central carbonyl group bonded to a hydrazinyl group (-NHNH₂) and a 4-methoxyphenyl group. Its systematic IUPAC name is 4-methoxybenzohydrazide.[3][4]

Sources

An In-depth Technical Guide to the Solubility of 4-Methoxybenzhydrazide in Common Organic Solvents

Executive Summary

4-Methoxybenzhydrazide is a pivotal building block in medicinal chemistry and organic synthesis, primarily serving as a precursor for various pharmacologically active molecules, including hydrazones. A thorough understanding of its solubility profile in common organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, collates qualitative solubility information from established synthetic methodologies, and presents a definitive, step-by-step protocol for the quantitative determination of its equilibrium solubility. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools required to effectively utilize this compound in their work.

Introduction: The Chemical and Pharmaceutical Significance of this compound

This compound (CAS: 3290-99-1), with a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , is a white to off-white crystalline solid with a melting point in the range of 136-140 °C.[1] Its molecular architecture, featuring a hydrazide functional group attached to a methoxy-substituted benzene ring, makes it a highly versatile intermediate. The nucleophilic nature of the terminal nitrogen atom in the hydrazide moiety allows for straightforward condensation reactions with aldehydes and ketones, forming a wide array of N-acylhydrazone derivatives.[1] These derivatives are of significant interest in drug discovery, exhibiting a broad spectrum of biological activities.

The success of any chemical process involving this compound—be it synthesis, purification, or formulation—is fundamentally dependent on solvent selection. Poor solubility can lead to low reaction yields, while improper solvent choice can complicate purification, leading to product loss or contamination. Therefore, a predictive understanding of its solubility, backed by robust experimental data, is not merely academic but a critical prerequisite for efficient and scalable chemical development.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. An analysis of the this compound structure provides a strong basis for predicting its solubility behavior.

-

Polar Moiety: The hydrazide group (-CONHNH₂) is highly polar. The N-H bonds can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms are effective hydrogen bond acceptors.

-

Moderately Polar Moiety: The methoxy group (-OCH₃) on the benzene ring is a polar ether linkage that can act as a hydrogen bond acceptor.

-

Nonpolar Moiety: The phenyl ring is a nonpolar, hydrophobic component that contributes to the molecule's interaction with nonpolar solvents via van der Waals forces.

Based on this structural analysis, the following solubility profile can be predicted:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) that can engage in extensive hydrogen bonding, and in polar aprotic solvents (e.g., DMSO, DMF) that have strong dipole moments.

-

Moderate Solubility: Expected in solvents of intermediate polarity, such as ethyl acetate or dichloromethane.

-

Low Solubility: Expected in nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, toluene), which cannot effectively solvate the polar hydrazide group.

-

Very Low Aqueous Solubility: While the molecule possesses polar, hydrogen-bonding groups, the hydrophobic phenyl ring significantly limits its solubility in water. This is confirmed by experimental data, which places its aqueous solubility at approximately 24.5 µg/mL at pH 7.4.[2]

Qualitative Solubility Profile from Synthetic Applications

Table 1: Qualitative Solubility of this compound Inferred from Published Methodologies

| Solvent | Solvent Type | Common Application | Implied Solubility | Reference(s) |

| Methanol | Polar Protic | Synthesis & Recrystallization | Good, especially when heated | [1][3] |

| Ethanol | Polar Protic | Synthesis & Recrystallization | Good, especially when heated | [1][4] |

| DMSO | Polar Aprotic | Solvent for Spectroscopy | Good | [1] |

| Water | Polar Protic | - | Very Low ("Slightly Soluble") | [1][2] |

These observations are invaluable for initial solvent screening. For instance, the repeated use of methanol and ethanol for recrystallization confirms that this compound has a high solubility in these solvents when hot and significantly lower solubility when cold—the ideal characteristic for purification by crystallization.[1][3]

Standardized Protocol for Quantitative Equilibrium Solubility Determination

To move beyond qualitative estimates, a robust and reproducible experimental protocol is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol is a self-validating system designed for determining the solubility of this compound in various organic solvents.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solvent is saturated with the solute. The undissolved solid is then removed by filtration, and the concentration of the solute in the clear filtrate is accurately measured, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Materials and Equipment

-

Solute: this compound (>98% purity)

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO, Dichloromethane, Toluene, Hexane)

-

Equipment: Analytical balance, 2-4 mL glass vials with screw caps, calibrated pipettes, vortex mixer, shaking incubator or orbital shaker with temperature control, centrifuge (optional), HPLC system with UV detector, 0.22 µm PTFE syringe filters.

Step-by-Step Experimental Protocol

-

Preparation of Slurry:

-

To a tared 4 mL glass vial, add approximately 10-20 mg of this compound. The key is to add an amount that is visibly in excess of what will dissolve.

-

Record the exact mass, although this is for reference; the final calculation depends on the measured concentration.

-

Carefully add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Causality: Agitate the slurry for 24 to 48 hours. This extended period is critical to ensure that the dissolution process reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Causality: Filtration is a critical self-validating step. The use of a chemically inert PTFE filter minimizes the risk of the analyte adsorbing to the filter material, which would lead to an inaccurate, lower measured solubility. The small pore size ensures all undissolved microparticulates are removed. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter.

-

-

Analysis and Quantification (HPLC):

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Dilute the filtered sample with the mobile phase to ensure its concentration falls within the linear range of the calibration curve.

-

Inject the standards and the diluted sample onto the HPLC system. Use a suitable C18 column and a mobile phase (e.g., acetonitrile:water gradient) with UV detection at an appropriate wavelength for this compound.

-

Construct a calibration curve by plotting the peak area against concentration for the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the final value in mg/mL or mol/L.

-

Data Interpretation and Practical Applications

The quantitative solubility data generated from the protocol above is directly applicable to several key areas of research and development:

-

Reaction Solvent Selection: For synthetic transformations, a solvent in which this compound has high solubility (e.g., >50 mg/mL) is often preferred to ensure a homogeneous reaction mixture and maximize reaction rates.

-

Purification by Recrystallization: The ideal recrystallization solvent is one that shows a steep solubility curve with respect to temperature. Based on qualitative data, methanol and ethanol are excellent candidates.[1][3] A researcher would confirm this by measuring the solubility at room temperature (e.g., 25 °C) and near the solvent's boiling point. A high ratio of hot-to-cold solubility ensures high recovery of the purified product upon cooling.

-

Formulation Development: For in vitro screening, compounds are often dissolved in DMSO to create high-concentration stock solutions (e.g., 10-100 mM).[6] Knowing the maximum solubility in DMSO is critical to prevent the compound from precipitating in assays, which would lead to erroneous results.

Conclusion

This compound exhibits a predictable solubility profile governed by its molecular structure, which contains both polar and nonpolar functionalities. It is readily soluble in polar organic solvents like methanol, ethanol, and DMSO, and poorly soluble in water and nonpolar hydrocarbons. While qualitative data from synthetic literature provides a strong starting point for solvent selection, precise and reproducible research requires quantitative data. The standardized shake-flask protocol detailed in this guide provides a robust, self-validating framework for researchers to determine the equilibrium solubility of this compound in any solvent of interest. This enables informed decision-making for reaction optimization, purification, and formulation, ultimately accelerating the pace of research and development.

References

- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.

- 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792. PubChem. [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Best Solvent for Recrystallization. Nanjing Huaxi Chemical Co.,Ltd. [Link]

- Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

- DMSO Solubility Assessment for Fragment-Based Screening.

- Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Deriv

- Solubility in DMSO. Scribd. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propylene Glycol Monomethyl Ether Acetate (PGMEA)

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide addresses the properties and hazards of Propylene Glycol Monomethyl Ether Acetate. Initial inquiries regarding CAS number 3290-99-1 led to information for a different substance, 4-Methoxybenzohydrazide. Based on the nature of the requested information, this document focuses on PGMEA, which is correctly identified by CAS Number 108-65-6 . This clarification is crucial for ensuring the accuracy and safety of laboratory and development practices.

Introduction: The Profile of a High-Performance Solvent

Propylene Glycol Monomethyl Ether Acetate (PGMEA), also known as 1-methoxy-2-propanol acetate, is a P-type glycol ether that has become a cornerstone solvent in a multitude of high-technology and industrial applications.[1] Its unique molecular structure, possessing both ether and ester functional groups, imparts a bifunctional nature that allows it to effectively dissolve a wide range of polar and non-polar substances.[2][3] This versatility, combined with a desirable slow evaporation rate, has made it indispensable in formulations for coatings, inks, and cleaners.[1] Most notably for the target audience, PGMEA is a critical high-purity solvent in the electronics and semiconductor industries, primarily for photoresist formulations used in lithographic processes.[4]

This guide provides a comprehensive technical overview of PGMEA, moving beyond a simple recitation of facts to offer insights into the causality behind its properties and the rationale for specific safety and handling protocols. Understanding the "why" is paramount for researchers and professionals who handle this chemical, as it forms the basis of a robust and self-validating safety culture in the laboratory and in manufacturing processes.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of a chemical's properties is the foundation of its safe and effective use. The following tables summarize the key physical, chemical, and toxicological data for PGMEA.

Physical and Chemical Properties

The moderate flash point and vapor pressure of PGMEA are key determinants in its handling requirements. Its flammability necessitates stringent controls against ignition sources, while its vapor pressure influences ventilation requirements to control inhalation exposure.

| Property | Value | Reference(s) |

| CAS Number | 108-65-6 | [5] |

| Molecular Formula | C₆H₁₂O₃ | [5] |

| Molecular Weight | 132.16 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Odor | Pleasant, fruity, sweet ether-like | [2][6] |

| Boiling Point | 146 °C (295 °F) | [5] |

| Melting Point | -66 °C (-87 °F) | [5] |

| Flash Point (Closed Cup) | 42 °C - 45.5 °C (108 °F - 113.9 °F) | [5] |

| Density | 0.967 - 0.970 g/mL at 20-25 °C | [5] |

| Vapor Pressure | 2.8 - 3.7 mmHg at 20 °C | [5] |

| Vapor Density (Air=1) | 4.6 | [7] |

| Solubility in Water | 19.8 g/100mL (198,000 mg/L) | [3][7] |

| Autoignition Temperature | 333 °C (631 °F) | [5] |

| Explosive Limits (in air) | LEL: 1.5% v/v, UEL: 7.0% v/v | [5] |

Toxicokinetics and Metabolism: A Story of Rapid Hydrolysis

The toxicological profile of PGMEA is intrinsically linked to its metabolic fate. In vivo studies have demonstrated that PGMEA is rapidly and extensively hydrolyzed by esterases in the blood and liver to its parent alcohol, Propylene Glycol Monomethyl Ether (PGME, CAS 107-98-2) , and acetic acid.[4][5][8] This hydrolysis is remarkably fast, with a calculated half-life in rat blood of just 1.6 to 2.3 minutes.[4][5]

The practical implication of this rapid conversion is profound: the systemic toxicity of PGMEA is essentially identical to that of PGME.[8][9] This allows the extensive toxicological database for PGME to be used as a reliable surrogate for assessing the systemic risks of PGMEA, a critical consideration in risk assessment where long-term toxicity studies on the acetate form are less common.[4][9] The primary metabolites, including PGME and propylene glycol, are then further metabolized and excreted.[8]

Sources

- 1. [PDF] Hydrolysis kinetics of propylene glycol monomethyl ether acetate in rats in vivo and in rat and human tissues in vitro. | Semantic Scholar [semanticscholar.org]

- 2. nanofab.utah.edu [nanofab.utah.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Hydrolysis kinetics of propylene glycol monomethyl ether acetate in rats in vivo and in rat and human tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-METHOXY-2-PROPYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 7. shell.com [shell.com]

- 8. Propylene glycol monomethyl ether acetate (PGMEA) metabolism, disposition, and short-term vapor inhalation toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to p-Anisic Hydrazide: Nomenclature, Properties, and Applications in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic hydrazide, a versatile and highly functionalized aromatic hydrazine derivative, serves as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a hydrazide moiety attached to a methoxy-substituted benzene ring, imparts a rich chemical reactivity that has been extensively exploited in the construction of a diverse array of heterocyclic systems and as a powerful tool for the derivatization of carbonyl compounds. This guide provides an in-depth exploration of p-anisic hydrazide, from its fundamental chemical identity to its sophisticated applications in drug discovery and development. Authored from the perspective of a Senior Application Scientist, this document aims to deliver not only technical accuracy but also practical, field-proven insights into the causality behind experimental choices and the self-validating nature of the described protocols.

Nomenclature and Identification: A Foundational Overview

Precise identification of chemical entities is paramount for reproducible scientific research. p-Anisic hydrazide is known by a variety of synonyms and is cataloged under several chemical identifiers. Establishing a clear understanding of this nomenclature is the first step in harnessing its synthetic potential.

The systematic IUPAC name for this compound is 4-methoxybenzohydrazide [1][2]. However, it is frequently referred to by its common name, p-anisic hydrazide, which is derived from its parent carboxylic acid, p-anisic acid.

Visualization of the Core Structure

The structural formula of p-anisic hydrazide is fundamental to understanding its reactivity. The presence of the nucleophilic terminal nitrogen of the hydrazide group, the carbonyl group, and the electron-donating methoxy group on the aromatic ring dictates its chemical behavior.

Caption: Chemical structure of p-Anisic Hydrazide.

Synonyms and Chemical Identifiers

For exhaustive literature searches and procurement, a comprehensive list of synonyms and identifiers is indispensable.

| Identifier Type | Value | Source |

| IUPAC Name | 4-methoxybenzohydrazide | [1][2] |

| Common Names | p-Anisic hydrazide, Anisic hydrazide, Anisic acid hydrazide | [1][3] |

| p-Anisoylhydrazine, Anisoylhydrazine | [1][3] | |

| 4-Methoxybenzhydrazide | [1][2] | |

| (p-Methoxybenzoyl)hydrazine | [1][3] | |

| CAS Number | 3290-99-1 | [1][3] |

| EC Number | 221-952-5 | [2] |

| PubChem CID | 76792 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 166.18 g/mol | [1][3] |

| InChI Key | REKQLYUAUXYJSZ-UHFFFAOYSA-N | [1][3] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of p-anisic hydrazide is crucial for its handling, reaction setup, and product characterization.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder/solid | [4] |

| Melting Point | 136-140 °C | [2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [4] |

| pKa | Data not readily available | |

| LogP | 0.287 | [3] |

Spectroscopic Data

Spectroscopic data is vital for the confirmation of the identity and purity of p-anisic hydrazide.

-

¹H NMR (DMSO-d₆): δ 11.60 (s, 1H, OH), 9.49 (s, 2H, OH), 8.23 (s, 1H, N=CH-Ar), 7.92 (d, 2H, J = 9.0 Hz, H-2, H-6), 7.06 (d, 2H, J = 9.0 Hz, H-3, H-5), 6.60 (s, 2H, H-2, H-6), 6.26 (t, 1H, J = 2.0 Hz, H-4), 3.83 (s, 3H, OCH₃)[5].

-

¹³C NMR (CDCl₃:DMSO-d₆): Chemical shifts have been reported and are available in spectral databases[6].

-

FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H, C=O, C-N, and C-O stretching, and aromatic C-H bending are observed. The spectrum is available on platforms like SpectraBase[7].

-

Mass Spectrometry (EI-MS) m/z (% rel. abund.): 286 (M⁺, 6), 268 (17), 135 (100), 109 (22)[5].

Synthesis of p-Anisic Hydrazide: A Detailed Protocol

p-Anisic hydrazide is most commonly synthesized via the hydrazinolysis of a p-anisic acid ester, typically the methyl or ethyl ester, with hydrazine hydrate[4][5]. This reaction is a classic nucleophilic acyl substitution at the ester carbonyl.

Reaction Workflow

Caption: Workflow for the synthesis of p-Anisic Hydrazide.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures[4][5].

Materials:

-

Methyl 4-methoxybenzoate (1 equivalent)

-

Hydrazine hydrate (80-95%) (5-10 equivalents)

-

Methanol (Anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-methoxybenzoate (e.g., 10 g) in methanol (e.g., 25 mL)[5].

-

Causality: Methanol serves as a solvent that is miscible with both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. The use of anhydrous methanol is good practice to prevent any potential side reactions, although not strictly necessary for this specific transformation.

-

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (e.g., 10 mL)[5].

-

Causality: A large excess of hydrazine hydrate is used to drive the equilibrium towards the product side, ensuring a high conversion of the starting ester. Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours[4][5]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating the reaction mixture increases the rate of the reaction, allowing for completion in a reasonable timeframe. Refluxing ensures that the reaction is carried out at a constant and optimal temperature without loss of solvent.

-

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol and hydrazine hydrate under reduced pressure using a rotary evaporator[4][5].

-

Causality: This step removes the volatile components of the reaction mixture, leading to the precipitation of the crude p-anisic hydrazide.

-

-

Purification: Recrystallize the crude solid from methanol to obtain pure, needle-like crystals of p-anisic hydrazide[5].

-

Causality: Recrystallization is a highly effective method for purifying solid compounds. Methanol is a suitable solvent as p-anisic hydrazide has a higher solubility in hot methanol and lower solubility in cold methanol, allowing for the separation from impurities.

-

-

Drying and Characterization: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven. The purity and identity of the product should be confirmed by melting point determination and spectroscopic methods (NMR, IR).

Self-Validation: The success of this protocol is validated by the high yield (typically >90%) of a crystalline solid with a sharp melting point and spectroscopic data consistent with the structure of p-anisic hydrazide[5].

Applications in Organic Synthesis

The synthetic utility of p-anisic hydrazide is vast, primarily revolving around the reactivity of its hydrazide functional group.

Derivatization of Carbonyl Compounds

p-Anisic hydrazide is an excellent derivatizing agent for aldehydes and ketones. The reaction between the nucleophilic terminal amine of the hydrazide and the electrophilic carbonyl carbon results in the formation of a stable hydrazone derivative[8]. This derivatization is widely used to:

-

Characterize and identify carbonyl compounds: The resulting hydrazones are often crystalline solids with sharp melting points, aiding in their identification.

-

Enhance detection in analytical techniques: The introduction of the anisoyl moiety can improve the UV absorbance or ionization efficiency in techniques like HPLC and mass spectrometry[9].

This protocol is a representative procedure for the derivatization of an aldehyde or ketone with p-anisic hydrazide[5].

Materials:

-

p-Anisic hydrazide (1 equivalent)

-

Aldehyde or ketone (1 equivalent)

-

Methanol or Ethanol

-

Catalytic amount of acetic acid

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolution: Dissolve p-anisic hydrazide (e.g., 2 mmol) in methanol (e.g., 10 mL) in a round-bottom flask. If necessary, warm the mixture gently to aid dissolution.

-

Addition of Carbonyl Compound: Add the aldehyde or ketone (2 mmol) to the solution.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

-

-

Reaction: Reflux the mixture for 3-4 hours[5]. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold methanol, and recrystallize if necessary.

Synthesis of Heterocyclic Compounds

p-Anisic hydrazide is a key precursor for the synthesis of various five- and six-membered heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules[10].

1,3,4-Oxadiazoles are an important class of heterocycles with a wide range of biological activities[11]. They can be synthesized from p-anisic hydrazide through cyclodehydration of an intermediate N,N'-diacylhydrazine or by oxidative cyclization of an aroylhydrazone[12][13].

Caption: General route to 1,3,4-Oxadiazoles from p-Anisic Hydrazide.

Pyrazoles are another class of heterocycles with significant pharmacological importance[14][15]. A common synthetic route involves the condensation of a hydrazine, such as p-anisic hydrazide, with a 1,3-dicarbonyl compound[15][16].

Role in Drug Discovery and Development

The hydrazide and hydrazone moieties are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets[17]. Derivatives of p-anisic hydrazide have been investigated for a wide range of biological activities.

Bioactive Hydrazone Derivatives

The condensation of p-anisic hydrazide with various aldehydes and ketones has yielded a plethora of hydrazone derivatives with promising biological profiles, including:

-

Antiglycation Activity: Certain 4-methoxybenzoylhydrazones have shown potent antiglycation activity, suggesting their potential in the management of diabetic complications[5].

-

Antimicrobial and Antifungal Activity: Hydrazone derivatives are known to exhibit significant antibacterial and antifungal properties[17][18].

-

Antitubercular Activity: The hydrazide-hydrazone scaffold is a key feature in some antitubercular agents[8].

p-Anisic Hydrazide as a Linker in Drug Conjugates

In the field of targeted drug delivery, linkers play a crucial role in connecting a targeting moiety (e.g., an antibody) to a cytotoxic drug in antibody-drug conjugates (ADCs)[19][20]. Hydrazone linkers, which can be formed from hydrazides like p-anisic hydrazide, are of particular interest because they are generally stable at physiological pH but are cleaved under the acidic conditions of endosomes and lysosomes within cancer cells, leading to the targeted release of the drug[21][22].

Caption: Conceptual diagram of a hydrazone-linked drug conjugate.

Conclusion

p-Anisic hydrazide stands out as a remarkably versatile and valuable reagent for both academic research and industrial applications. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its derivatives underscore its significance in organic and medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and key applications, with a focus on providing practical and scientifically grounded protocols. As the quest for novel therapeutics and efficient synthetic methodologies continues, the utility of p-anisic hydrazide as a reliable building block is poised to expand even further.

References

- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). Molecules, 19(1), 1286-1301. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 76792, 4-Methoxybenzohydrazide. [Link]

- Ashiq, U., Jamal, R. A., Tahir, M. N., Yousuf, S., & Khan, I. U. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1551. [Link]

- Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. (2011). Journal of Medicinal Plants Research, 5(30), 6664-6670. [Link]

- A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1), 1-15. [Link]

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. [Link]

- 4-Methoxybenzohydrazide - Optional[FTIR] - Spectrum - SpectraBase. [Link]

- Ashiq, U., Jamal, R. A., Tahir, M. N., Yousuf, S., & Khan, I. U. (2009). 4-Methoxybenzohydrazide.

- Movassaghi, M., & Schmidt, M. A. (2007). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical science, 8(3), 813–816. [Link]

- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current pharmaceutical design, 17(23), 2411–2438. [Link]

- Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical science, 8(3), 1813–1816. [Link]

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013).

- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

- Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.

- 4-Methoxybenzohydrazide - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

- p-Anisic acid, hydrazide. SIELC Technologies. [Link]

- Biological Activities of Hydrazone Derivatives. (2010). Molecules, 15(1), 70-101. [Link]

- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2018). Molecules, 23(11), 2871. [Link]

- Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. (2018).

- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2017). Organic & biomolecular chemistry, 15(3), 596–604. [Link]

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6516. [Link]

- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (2021). Molecules, 26(16), 4811. [Link]

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2024). Molecules, 29(3), 648. [Link]

- 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001101).

- review of pyrazole compounds' production, use, and pharmacological activity. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. [Link]

- 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. (2018). Talanta, 181, 285-292. [Link]

- Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. (2006). Journal of medicinal chemistry, 49(14), 4337–4341. [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Linker Design for Antibody–Drug Conjugates. (2014).

- Novel Derivatization Method for Studying Aldehydes and Ketones in Carbonaceous Chondrites. (2019). 50th Lunar and Planetary Science Conference. [Link]

- On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. (2002).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Anisic acid, hydrazide | SIELC Technologies [sielc.com]

- 4. 4-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]

- 9. Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rroij.com [rroij.com]

- 16. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 17. hygeiajournal.com [hygeiajournal.com]

- 18. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Qualifying High-Purity 4-Methoxybenzhydrazide for Pharmaceutical Research and Development

Abstract: 4-Methoxybenzhydrazide is a pivotal building block in the synthesis of novel therapeutic agents and complex organic molecules. Its utility in drug discovery, from forming bioactive hydrazone ligands to serving as an intermediate for heterocyclic compounds, is well-documented.[1][2] The success, reproducibility, and safety of these sensitive synthetic applications hinge on the procurement of high-purity starting materials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on defining, sourcing, and verifying the quality of commercial this compound. We will explore the critical analytical metrics for purity, establish a robust supplier qualification process, detail the interpretation of quality documents, and outline best practices for material handling to ensure chemical integrity from procurement to reaction.

Chapter 1: The Role of this compound in Modern Synthesis

This compound (CAS 3290-99-1), also known as p-anisic hydrazide, is an aromatic hydrazide derivative featuring a methoxy group on the benzene ring.[3][4] This structure imparts a unique combination of reactivity and stability, making it a versatile intermediate in medicinal chemistry and materials science.[1][5]

1.1 Chemical Profile

1.2 Significance in Pharmaceutical R&D The hydrazide functional group is a powerful tool in molecular design. It serves as a precursor for a wide array of pharmacologically active compounds, including those with antibacterial, antifungal, and antiglycation properties.[8][9] For example, it is used to synthesize hydrazone ligands that can form metal complexes with potential cytotoxic activity for cancer therapy research. Furthermore, its role as a building block for 1,3,4-oxadiazoles and other heterocyclic systems is critical in developing new chemical entities (NCEs).[1]

1.3 The Imperative of High Purity In pharmaceutical development, the purity of a starting material is not merely a matter of yield optimization; it is a fundamental requirement for safety and efficacy. Impurities can lead to:

-

Unpredictable Side Reactions: Unknown or reactive impurities can generate unintended byproducts, complicating purification and potentially creating toxic compounds.

-

Regulatory Hurdles: For later-stage development, starting material quality is scrutinized under Good Manufacturing Practice (GMP) guidelines.[10][11] A poorly characterized raw material can lead to significant delays and compliance issues.

Chapter 2: Defining and Verifying "High Purity"

The term "high purity" is subjective without quantitative metrics. For this compound, purity is a composite of assay value, impurity profile, and residual solvent content. A grade of ≥98% is common for research, while ≥99% is often preferred for more sensitive applications.[2][6]

2.1 Key Analytical Techniques for Qualification A multi-faceted analytical approach is necessary to confirm the identity and purity of this compound.

-

Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards for determining assay purity.[6][7] These techniques separate the main compound from impurities, allowing for precise quantification.

-

Spectroscopic Methods (NMR/IR): Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is invaluable for confirming the chemical structure and identifying organic impurities.[12] Infrared (IR) spectroscopy confirms the presence of key functional groups.

-

Mass Spectrometry (MS): Provides an accurate molecular weight and is often coupled with HPLC or GC (LC-MS/GC-MS) to identify unknown impurities.

-

Elemental Analysis: Confirms the elemental composition (C, H, N) of the compound, providing another layer of identity verification.

2.2 Typical Impurity Profile Potential impurities may include unreacted starting materials from synthesis (e.g., ethyl-4-methoxybenzoate, hydrazine hydrate), byproducts from side reactions, or degradation products.[8] A thorough supplier will have analyzed for and can provide data on known potential impurities.

}

Figure 1: A typical Quality Control (QC) workflow for incoming raw material qualification.

Chapter 3: A Framework for Commercial Supplier Selection

Choosing a supplier is a critical decision that impacts research quality and timelines. The ideal supplier provides not only a high-purity chemical but also robust documentation and technical support.

3.1 Evaluation Criteria

-

Purity Specification: Does the supplier offer a grade that meets your application's needs (e.g., >98%, >99%)?[6][7] What analytical method is used for the assay (HPLC is often preferred over titration for its specificity)?[2]

-

Documentation: Is a comprehensive, lot-specific Certificate of Analysis (CofA) readily available? Do they provide Safety Data Sheets (SDS)?

-

Manufacturing Standards: Does the supplier operate under a quality management system like ISO 9001?[13] For later-stage development, is the material produced under current Good Manufacturing Practice (cGMP) guidelines?[14]

-

Consistency and Traceability: Can the supplier demonstrate lot-to-lot consistency? Is there clear traceability from raw materials to the final product?

-

Technical Support: Is there a knowledgeable technical service department that can answer questions about product specifications or analytical methods?

3.2 Comparative Overview of Prominent Suppliers The following table summarizes offerings from several well-known chemical suppliers. This is not an exhaustive list but represents typical options available to researchers.

| Supplier | Example Purity Grades Offered | Primary Assay Method | Availability of CofA | Notes |

| Sigma-Aldrich (Merck) | 97% | Varies by lot | Lot-specific, downloadable | Extensive documentation and peer-reviewed application references are often available. |

| Thermo Fisher Scientific (Alfa Aesar) | 98+%[6] | GC or HPLC[6][7] | Lot-specific, downloadable[7] | Often provides detailed specification sheets with multiple analytical parameters.[6] |

| TCI (Tokyo Chemical Industry) | >98.0% (GC) | GC | Available | Known for a wide range of high-quality reagents for organic synthesis. |

| Chem-Impex International | ≥99% (HPLC)[2] | HPLC[2] | Available | Often specifies HPLC as the method of purity determination, which is highly desirable.[2] |

}

Figure 2: Decision workflow for qualifying a new chemical supplier.

Chapter 4: Protocol for Material Verification

Upon receiving a new lot of this compound, it is a best practice to perform in-house verification, especially for critical applications.

4.1 Interpreting the Certificate of Analysis (CofA) The CofA is the primary document attesting to a product's quality.[13] Key sections to scrutinize include:

-

Product Identification: Verify CAS number (3290-99-1), lot number, and product name.

-

List of Tests and Specifications: This column lists the quality parameters tested (e.g., Assay, Melting Point, Appearance). The "Specifications" column gives the acceptable range or limit for each test.

-

Results: This column provides the actual, measured value for that specific lot. Ensure the results are well within the specified limits.

4.2 Experimental Protocol: Identity & Purity Confirmation via ¹H-NMR This protocol outlines a standard method to quickly confirm the identity and estimate the purity of a newly received sample against a known reference standard or previously qualified lot.

Objective: To verify the chemical structure and identify any significant organic impurities in a sample of this compound.

Materials:

-

This compound sample (and reference standard, if available)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS)

-

NMR tubes, vials, pipettes

Methodology:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Agitate the vial gently until the sample is fully dissolved. d. Transfer the solution to a clean NMR tube.

-

NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Acquire a standard proton (¹H) NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio and an appropriate relaxation delay (e.g., 5 seconds) to ensure accurate integration.

-

Data Analysis: a. Chemical Shift Analysis: Compare the observed chemical shifts to known literature values or the reference standard. Key expected signals for this compound in DMSO-d₆ are:

- ~3.8 ppm (singlet, 3H, -OCH₃)

- ~7.0 ppm (doublet, 2H, aromatic protons ortho to -OCH₃)

- ~7.8 ppm (doublet, 2H, aromatic protons ortho to carbonyl)

- Hydrazide protons (-CONHNH₂) will appear as broad singlets, typically between 4.5 and 10.0 ppm, and their position can be concentration-dependent. b. Integration Analysis: Integrate the area under each peak. The ratio of the integrations should correspond to the number of protons (e.g., the integration of the aromatic protons at ~7.8 ppm should be 2/3 that of the methoxy protons at ~3.8 ppm). c. Impurity Identification: Look for any unexpected peaks in the spectrum. Small peaks may represent residual solvents or synthesis-related impurities. Compare these to the solvent peak (DMSO) and known impurity profiles if possible. Purity can be estimated by comparing the integration of the main compound peaks to the integration of impurity peaks.

Trustworthiness Check: The protocol's validity rests on the consistency of the NMR spectrum with established chemical principles and reference data. A mismatch in chemical shifts or integration ratios immediately flags a potential quality issue, triggering further investigation.

Chapter 5: Best Practices for Handling and Storage

To maintain the high purity of this compound, proper handling and storage are essential.

-

Storage: Store the material in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[1][5] Some suppliers may recommend refrigerated conditions (0-8°C) for long-term stability.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[1]

-

Moisture Sensitivity: While not extremely hygroscopic, like all hydrazides, it is prudent to minimize exposure to atmospheric moisture to prevent potential hydrolysis over long periods.

By implementing the rigorous qualification framework and verification protocols outlined in this guide, researchers can confidently source high-purity this compound, ensuring the integrity and success of their scientific endeavors.

References

- Thermo Fisher Scientific. (n.d.). Certificate of analysis - this compound, 98+%.

- Wasteless Biotech. (n.d.). This compound, 98+%.

- Sampan Enterprises. (n.d.). What is Good Manufacturing Practices (GMP) in the Chemical Industry.

- SLS Ireland. (n.d.). This compound, 97%.

- Dong, M. W., & Leon, K. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC North America, 41(11), 524-529.

- Arshad, N., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o613.

- U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.

- Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1233.

- NAFDAC. (2023). NAFDAC Good Manufacturing Practice Guidelines for Chemicals and Chemical Products.

- Pharmaguideline. (2023). GMP in Detail | Components of Good Manufacturing Practices.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76792, 4-Methoxybenzohydrazide.

- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.

- Malz, F., & Jancke, H. (2005). Determination of standard sample purity using the high-precision 1H-NMR process. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wasteless.bio [wasteless.bio]

- 6. This compound, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. thermofisher.com [thermofisher.com]

- 8. 4-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sampanenterprises.com [sampanenterprises.com]

- 11. fda.gov [fda.gov]

- 12. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Stability and Storage of 4-Methoxybenzhydrazide for Research and Development

This guide provides an in-depth analysis of the stability profile of 4-Methoxybenzhydrazide (CAS 3290-99-1), a critical intermediate in pharmaceutical research and organic synthesis.[1] As researchers and drug development professionals, understanding the chemical vulnerabilities of this reagent is paramount for ensuring experimental reproducibility, maintaining sample purity, and guaranteeing laboratory safety. This document moves beyond simple data sheets to explain the underlying chemical principles governing its stability and provides actionable protocols for its proper storage and handling.

Core Chemical and Physical Characteristics

This compound is a white to off-white crystalline powder with the molecular formula C₈H₁₀N₂O₂.[1][2] It serves as a versatile building block, primarily utilized for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its utility stems from the reactive hydrazide moiety, which readily participates in reactions to form hydrazones and other derivatives.[1][3][4] A summary of its essential physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3290-99-1 | [1][2][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][5] |

| Molecular Weight | 166.18 g/mol | [1][2][5] |

| Appearance | White to pale cream crystalline powder | [1][6] |

| Melting Point | 134-140 °C | [1][3][6] |

| Solubility | Slightly soluble in water | [1][5] |

Intrinsic Stability and Degradation Pathways

While this compound is chemically stable under standard ambient and recommended storage conditions, its hydrazide functional group imparts specific vulnerabilities that must be managed.[1] The primary degradation concerns are oxidation and, to a lesser extent, exposure to atmospheric conditions.

Susceptibility to Oxidation

The most significant chemical incompatibility for this compound is with strong oxidizing agents .[1] The hydrazide functional group (-CONHNH₂) is a reduced form of nitrogen and can be readily oxidized. This reactivity is inherent to hydrazine derivatives.[7] Contact with oxidizers can lead to rapid, exothermic decomposition, potentially causing ignition.[7]

Causality: The lone pair of electrons on the terminal nitrogen atom of the hydrazide moiety makes it a nucleophilic and easily oxidizable center. Oxidizing agents will readily abstract electrons from this group, initiating a degradation cascade that cleaves the N-N bond and generates nitrogen gas, among other products. This is the foundational reason for the strict requirement to segregate this compound from any oxidizing materials.

Below is a diagram illustrating a plausible oxidative degradation pathway.

Caption: A hypothetical pathway for the oxidative degradation of this compound.

Atmospheric Sensitivity

Several sources indicate that this compound is sensitive to atmospheric conditions, specifically air, light, and moisture.

-

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can potentially facilitate hydrolysis over long periods or under harsh pH conditions, and absorbed moisture can impair reagent purity and weighing accuracy.

-

Air and Light Sensitivity: Some safety data sheets specify the material is "Air and light sensitive" and recommend handling and storage under an inert gas. Oxygen in the air can act as a slow oxidizing agent, especially when catalyzed by light or trace metal impurities.[7]

Validated Storage and Handling Protocols

A self-validating system of storage and handling is one where procedures are designed to proactively mitigate known risks. The protocols below are based on the chemical vulnerabilities identified in the previous section.

Long-Term Storage Conditions

To ensure the long-term integrity of this compound, the following conditions are mandatory:

-

Container: Store in the original, tightly sealed container to prevent exposure to air and moisture.[8][9]

-

Atmosphere: For maximum stability and to prevent oxidative degradation and moisture uptake, store in a dry, cool, well-ventilated area.[8] For sensitive applications or long-term archival, storage under an inert atmosphere (e.g., nitrogen or argon) is the best practice.

-

Temperature: Ambient room temperature is generally acceptable.[1] Avoid proximity to heat sources.[9]

-

Segregation: This is a critical control point. Store the compound away from all incompatible materials, especially strong oxidizing agents (e.g., peroxides, nitrates, perchlorates) and strong acids.[1][7][9] Keep it separate from general laboratory reagents.

Step-by-Step Laboratory Handling Protocol

Adherence to a strict handling protocol is essential for both personnel safety and experimental integrity.

-

Preparation:

-

Confirm that a chemical fume hood is certified and operational. All handling of the solid compound should occur within the fume hood to mitigate inhalation risk.[9]

-

Ensure safety showers and eyewash stations are accessible and tested.[9]

-

Don appropriate Personal Protective Equipment (PPE): safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10] A dust mask (e.g., N95) is required when handling quantities that may generate airborne dust.[3]

-

-

Aliquotting and Use:

-

Post-Handling:

-

Securely reseal the container, purging with inert gas if available, and return it to its designated, segregated storage location.[9]

-

Clean any contaminated surfaces and equipment.

-

Dispose of contaminated PPE and waste material as hazardous waste in accordance with institutional and local regulations.[10]

-

Wash hands and any exposed skin thoroughly with soap and water after completing the work.[10]

-

Experimental Workflow: Stability Assessment

For drug development and formulation studies, a forced degradation study is often necessary to understand the stability-indicating profile of a compound. The following workflow outlines a standard approach for assessing the stability of this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 3290-99-1 [sigmaaldrich.com]

- 4. 4-甲氧基苯甲酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A13015.30 [thermofisher.com]

- 7. arxada.com [arxada.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 4-Methoxybenzhydrazide for Researchers

Introduction

4-Methoxybenzhydrazide (C₈H₁₀N₂O₂) is a versatile organic compound featuring a hydrazide functional group and a methoxy-substituted aromatic ring.[1][2] This unique structure makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][3] Accurate and comprehensive characterization of this molecule is paramount for its effective use in research and development. This guide provides a detailed exploration of the core spectroscopic techniques used to elucidate and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation and Key Insights:

The ¹H NMR spectrum reveals the following characteristic signals:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methoxy (O-CH₃) | ~3.75 - 3.83 | Singlet | 3H | Protons of the methoxy group.[1][4] |

| Aromatic (Ar-H) | ~6.90 - 7.30 | Doublet | 2H | Protons ortho to the methoxy group.[1] |

| Aromatic (Ar-H) | ~7.80 - 7.93 | Doublet | 2H | Protons meta to the methoxy group.[4] |

| Amine (NH₂) | Variable (exchangeable) | Broad Singlet | 2H | Protons of the primary amine group. |

| Amide (NH) | Variable (exchangeable) | Broad Singlet | 1H | Proton of the secondary amide group.[4] |

The downfield shift of the aromatic protons meta to the methoxy group is due to the electron-withdrawing effect of the carbonyl group. The signals for the NH and NH₂ protons are often broad and their chemical shifts can vary depending on the solvent and concentration. These protons are also exchangeable with deuterium, meaning they will disappear from the spectrum upon the addition of D₂O.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Key Insights:

The ¹³C NMR spectrum displays signals corresponding to each unique carbon atom:

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Methoxy (O-CH₃) | ~55.5 - 55.8 | Carbon of the methoxy group.[1][5] |

| Aromatic (Ar-C) | ~114 | Carbons ortho to the methoxy group.[1] |

| Aromatic (Ar-C) | ~129 | Carbons meta to the methoxy group. |

| Aromatic (Ar-C) | ~125 | Quaternary carbon attached to the carbonyl group. |

| Aromatic (Ar-C) | ~161 - 162.8 | Quaternary carbon attached to the methoxy group.[1][5] |

| Carbonyl (C=O) | ~163 - 167 | Carbonyl carbon of the hydrazide group.[1] |